molecular formula C12H17BrO2 B13043391 (1-Bromo-2,2-diethoxyethyl)benzene

(1-Bromo-2,2-diethoxyethyl)benzene

Cat. No.: B13043391
M. Wt: 273.17 g/mol
InChI Key: RIVJMNHNHOXINL-UHFFFAOYSA-N
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Description

(1-Bromo-2,2-diethoxyethyl)benzene is a brominated aromatic compound characterized by a benzene ring attached to a brominated ethyl chain bearing two ethoxy (-OCH₂CH₃) groups at the β-carbon. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for complex molecules.

Properties

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

(1-bromo-2,2-diethoxyethyl)benzene

InChI

InChI=1S/C12H17BrO2/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3

InChI Key

RIVJMNHNHOXINL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C1=CC=CC=C1)Br)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2,2-diethoxyethyl)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 2,2-diethoxyethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2,2-diethoxyethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Bromo-2,2-diethoxyethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Bromo-2,2-diethoxyethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The diethoxyethyl group can participate in various chemical transformations, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include brominated ethylbenzene derivatives with varying substituents. Below is a comparative analysis:

Compound Substituents Key Features
(1-Bromoethyl)benzene Single bromine on ethyl chain Simpler structure; lacks ethoxy groups, leading to higher reactivity .
1-Bromo-4-[2-ethoxyethenyl]benzene Ethoxyethenyl group at para position Ethoxy group conjugated to vinyl system; enhances electron delocalization .
2,4-Dibromo-1-(2-bromoethoxy)benzene Multiple bromines + bromoethoxy group High halogen density; potential for electrophilic substitution reactions .
4-(1-Bromo-2,2,2-trifluoroethyl)-2-chloro-1-(trifluoroethoxy)benzene Trifluoroethyl and chloro substituents Electron-withdrawing groups increase stability and alter reactivity .

Physical Properties

Available data for related compounds:

Compound Boiling Point Density (g/cm³) CAS RN
(1-Bromoethyl)benzene Not reported 1.34 585-71-7
(±)-(1-Bromoethyl-2,2,2-d₃)benzene N/A 1.34 (deuterated) 23088-42-8
1-Bromo-2-ethylbutane 143–144°C 1.179 3814-34-4

Notes:

  • The diethoxy groups in (1-Bromo-2,2-diethoxyethyl)benzene likely reduce volatility compared to (1-Bromoethyl)benzene due to increased molecular weight and polarity.
  • Deuterated analogs (e.g., (±)-(1-Bromoethyl-2,2,2-d₃)benzene) are used in isotopic labeling studies .

Stability and Handling

  • (1-Bromoethyl)benzene : Light-sensitive; requires storage in amber containers .
  • Trifluoroethyl analogs (e.g., C137) : Enhanced stability due to electron-withdrawing trifluoro groups but may hydrolyze under acidic conditions .
  • Diethoxy-substituted derivatives : Likely less hygroscopic than aliphatic bromides due to ether groups, but prone to acid-catalyzed cleavage.

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